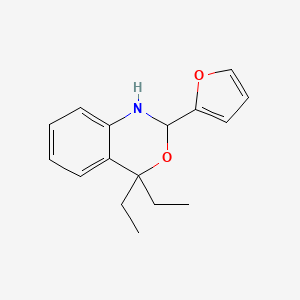

2-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1-benzothiophen-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzothiophene derivatives, including compounds similar to the one , typically involves multi-step organic reactions. For instance, 3-Chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, a related compound, was synthesized through the reaction of a specific benzaldehyde with 3-chloro-1-benzothiophene-2-carboxylicacidhydrazide in the presence of glacial acetic acid in ethanol, confirmed by various spectral analyses (Naganagowda et al., 2014).

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is typically confirmed using techniques such as IR, 1H NMR, 13C NMR, and mass spectral analysis. These methods provide detailed information about the molecular framework and the positioning of various functional groups, essential for understanding the compound's chemical behavior (Naganagowda et al., 2014).

Chemical Reactions and Properties

Benzothiophene compounds undergo various chemical reactions, including electrophilic cyclizations, which can yield diverse products depending on the reaction conditions and the presence of nucleophiles. For example, treatment of bis(4-methoxybenzylthio)acetylene with iodine monochloride can yield different products in the presence or absence of nucleophiles like water or alcohols, indicating the compound's reactivity towards electrophilic cyclization (Appel et al., 2003).

Physical Properties Analysis

The physical properties of benzothiophene derivatives, including solubility, melting point, and crystalline structure, can be influenced by the nature of the substituents and the molecular conformation. X-ray crystallography provides insights into the compound's solid-state structure, essential for understanding its physical behavior and interactions (Lei et al., 2011).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various chemical reagents, are pivotal for the compound's applications in synthesis and material science. Studies on similar benzothiophene derivatives reveal their potential in synthesizing new organic compounds with interesting biological or photophysical properties, suggesting a wide range of chemical functionalities and applications (Mohan et al., 2019).

Wissenschaftliche Forschungsanwendungen

Electrophilic Cyclization and Synthesis

Research has delved into electrophilic cyclization processes, yielding compounds with potential as intermediates in pharmaceutical synthesis. For instance, electrophilic cyclization of bis(benzylthio)acetylenes has been studied, producing benzothiopyrans and spiro derivatives, highlighting the chemical versatility and reactivity of these compounds under different conditions (Appel et al., 2003).

Advanced Synthesis Techniques

Innovative synthesis techniques have been developed for creating 1,5-benzothiazepine derivatives, compounds known for their pharmaceutical properties. This includes the synthesis of compounds with antimicrobial activities, showcasing the therapeutic potential of derivatives from benzothiophene (Sharma et al., 1997).

Protective Group Chemistry

The exploration of protective group chemistry, particularly focusing on 4-methoxy-α-methylbenzyl esters, has been significant. These studies provide insights into synthetic strategies for the protection and deprotection of functional groups, essential for the development of complex organic molecules (Yoo et al., 1990).

Antimicrobial Activity

Research has also focused on the synthesis and biological evaluation of benzothiazepine compounds, identifying their antimicrobial properties. This includes studies on novel 8-substituted-2-(chlorophenyl)-4-(hydroxyphenyl)-dihydro-1,5-benzothiazepines, further emphasizing the potential of benzothiophene derivatives in developing new antimicrobial agents (Pant et al., 2021).

Organometallic Chemistry

The field of organometallic chemistry has explored the synthesis of sila-analogues of σ ligands, providing a basis for understanding the impact of silicon replacement in drug molecules. This research could lead to the development of novel compounds with enhanced pharmacological properties (Tacke et al., 2003).

Environmental and Health Implications

Studies have also been conducted on the environmental presence and health implications of UV filters like benzophenone-3, a related compound. These studies assess the metabolism, endocrine-disrupting activities, and potential risks associated with exposure to such compounds, highlighting the importance of evaluating the safety and environmental impact of chemical substances used in daily life (Watanabe et al., 2015).

Eigenschaften

IUPAC Name |

(2Z)-2-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-benzothiophen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3S/c1-20-12-7-9(6-11(17)16(12)19)8-14-15(18)10-4-2-3-5-13(10)21-14/h2-8,19H,1H3/b14-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKPXAJORRTLOV-ZSOIEALJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3S2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C\2/C(=O)C3=CC=CC=C3S2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1-benzothiophen-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5525416.png)

![(3aR*,6S*)-2-(3,4-dimethylphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5525446.png)

![N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B5525450.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5525454.png)

![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5525473.png)

![2-[(4-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5525482.png)

![2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5525485.png)

![3-(2-furylmethyl)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5525492.png)

![methyl 4-({[(4-morpholinylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5525507.png)